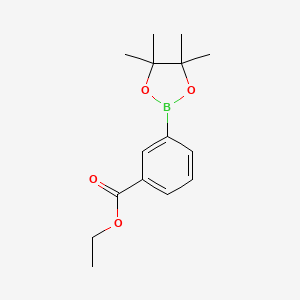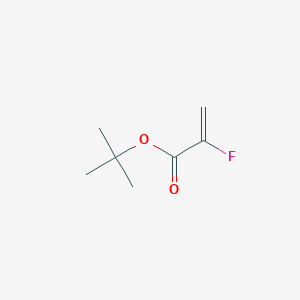
Tris(cyclopentadienyl)erbium(III)
Descripción general
Descripción
Tris(cyclopentadienyl)erbium(III) is a compound with the formula Er(C5H5)3, and a molecular weight of 362.54 . It is often referred to by its synonym, ErCp3 . It is a solid substance that is used as a catalyst .
Molecular Structure Analysis
The molecular structure of Tris(cyclopentadienyl)erbium(III) consists of an erbium atom bonded to three cyclopentadienyl rings . The linear formula is Er(C5H5)3 .Physical And Chemical Properties Analysis
Tris(cyclopentadienyl)erbium(III) is a solid substance . It has a melting point of 287°C . The compound is suitable for use as a catalyst .Aplicaciones Científicas De Investigación
Magnetic and Optical Properties
Tris(cyclopentadienyl)erbium(III) and related erbium complexes exhibit intriguing magnetic and optical properties. Studies have revealed that certain erbium complexes show slow magnetic relaxation processes and display photoluminescent properties. These properties are critical in developing materials for applications like magnetic storage and optical devices. For instance, a study on an Er(III) complex showcased its ability to exhibit out-of-phase ac susceptibility signals, indicating a quantum tunneling regime, and showed intense emission bands in the near-infrared region (Martín‐Ramos et al., 2015).
Encapsulation in Carbon Nanotubes
Research has explored the encapsulation of thermally fragile erbium molecules, like tris(η5-cyclopentadienyl)erbium, in single-wall carbon nanotubes. This process yields high filling ratios and preserves the trivalent character of Er ions. Such encapsulation is significant for nanotechnology applications, where the stability and uniform distribution of erbium are crucial (Ogawa et al., 2014).
Application in Semiconductor Technology
Erbium complexes have been used in doping semiconductor materials like GaAs and InP. The incorporation of erbium into these materials has been achieved using various erbium precursors, resulting in materials with unique photoluminescent properties. This is particularly useful for the development of optoelectronic devices and in enhancing the performance of semiconductors (Cederberg et al., 1998; Weber et al., 1990).
High-K Dielectric Applications
Erbium oxides, which can be derived from tris(cyclopentadienyl)erbium(III), have been investigated as high-K dielectric materials. These materials are essential in semiconductor technology for their ability to maintain a high dielectric constant, essential for efficient insulation and capacitance in microelectronic devices (Losurdo et al., 2007).
Photoluminescence in Organic Electronics
Erbium complexes are emerging as materials for interfacial engineering in organic solar cells. They have shown potential in improving the performance of these cells by enhancing electron mobility and surface quality, leading to more efficient solar energy conversion (Babu et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;erbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Er/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUDUXQEGDBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Er | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(cyclopentadienyl)erbium(III) | |
CAS RN |
39330-74-0 | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)erbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















